molecular formula C14H21N B13599065 (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine

Cat. No.: B13599065
M. Wt: 203.32 g/mol
InChI Key: WDTXHIWZJSDWBQ-UHFFFAOYSA-N
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Description

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a cyclopropyl ring connected to a methanamine group via a 2,4,6-trimethylbenzyl (mesityl) linker. The cyclopropyl moiety is a privileged scaffold in pharmaceutical design, known for conferring metabolic stability, influencing conformational restraint, and enhancing potency by reducing the flexibility of drug molecules. Recent structural studies have highlighted the critical role of cyclopropyl stereochemistry in optimizing hydrophobic interactions and binding affinity with biological targets, as demonstrated in the development of advanced inhibitors like the boronic acid-based transition-state analogue xeruborbactam . The mesitylene group provides substantial steric bulk, which can be utilized to fine-tune the compound's physicochemical properties and bioavailability. As a versatile amine-functionalized intermediate, this compound is primarily employed in the synthesis of more complex molecules, including fused ring compounds and peptide conjugates, for exploration as potential therapeutic agents . It serves as a key precursor for the development of novel bioactive molecules, with applications spanning the synthesis of protease inhibitors, enzyme substrates, and other pharmacologically relevant entities. The presence of the primary amine allows for straightforward functionalization, enabling its conjugation to various carriers and solid supports for biochemical applications. This product is intended for research and development purposes in a controlled laboratory setting. (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

[1-[(2,4,6-trimethylphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C14H21N/c1-10-6-11(2)13(12(3)7-10)8-14(9-15)4-5-14/h6-7H,4-5,8-9,15H2,1-3H3

InChI Key

WDTXHIWZJSDWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2(CC2)CN)C

Origin of Product

United States

Biological Activity

(1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine is a complex organic compound characterized by a cyclopropyl group linked to a methanamine moiety, with a 2,4,6-trimethylbenzyl substituent. This unique structure suggests potential for diverse biological activities due to the steric and electronic effects of the bulky trimethylbenzyl group. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Molecular Structure

The molecular structure of (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine can be represented as follows:

C15H21N\text{C}_{15}\text{H}_{21}\text{N}

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Neurotransmitter modulation
  • Antidepressant properties
  • Potential anesthetic effects

These activities suggest that (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine may also interact with various biological targets such as receptors or enzymes.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to biological targets. Computational methods like molecular docking are essential for predicting how this compound interacts at the molecular level. Experimental studies assessing cytotoxicity and mechanism of action against various cell lines are also necessary.

Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines. For instance, similar compounds have shown activity against PAK1, a kinase implicated in cancer progression. The inhibition of PAK1 has been linked to antiproliferative activity in MDA-MB-231 cells, suggesting that (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine could potentially act through similar pathways .

2. Structural Activity Relationship (SAR)

A detailed SAR analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. For example, the introduction of various substituents on the benzyl group has been shown to influence binding affinity and overall potency against specific targets .

CompoundStructure FeaturesNotable Activities
CyclopropylamineCyclopropane ring with an amineNeurotransmitter modulation
BenzylamineBenzene ring with an amineAntidepressant properties
N,N-DimethylcyclopropanamineCyclopropane with dimethyl substitutionPotential anesthetic effects

Synthesis Approaches

The synthesis of (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine can be approached through various organic reactions. The methodologies include:

  • Catalytic asymmetric synthesis : Utilizing chiral catalysts for high-yield production.
  • Functionalization strategies : Modifying the core structure while preserving functional groups.

These synthetic routes can facilitate the exploration of derivative compounds with enhanced biological profiles.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Structural Insights : The trimethylbenzyl group’s steric and electronic effects remain underexplored. Computational modeling could predict its impact on target binding.
  • Biological Data: No direct activity data exists for the target compound.

Preparation Methods

Cyclopropanation of 2,4,6-Trimethylbenzyl Precursors

One common strategy involves cyclopropanation of alkenes or benzyl derivatives containing the 2,4,6-trimethylphenyl group. This can be achieved via:

  • Simmons–Smith reaction: Using diiodomethane and zinc-copper couple to convert alkenes into cyclopropanes.
  • Transition-metal catalyzed cyclopropanation: Employing catalysts such as Rhodium or Copper complexes with diazo compounds to form cyclopropane rings stereoselectively.

For example, starting from 2,4,6-trimethylbenzyl-substituted alkenes, cyclopropanation yields the cyclopropyl ring system required for the target compound.

Amination of Cyclopropylmethyl Intermediates

Amination can be introduced either by:

  • Direct substitution of halogenated cyclopropylmethyl intermediates with ammonia or amines.
  • Reductive amination of cyclopropyl aldehydes or ketones with ammonia or primary amines under catalytic hydrogenation conditions.

Transition-metal catalyzed methods have shown high selectivity and yield under mild conditions. For instance, manganese- or ruthenium-catalyzed N-alkylation protocols using alcohols as alkylating agents have been reported to efficiently produce primary amines with good yields and selectivity.

Multi-step Synthesis Combining Aromatic Substitution and Cyclopropanation

A detailed synthetic sequence might include:

  • Preparation of 2,4,6-trimethylbenzyl halide or aldehyde derivatives.
  • Reaction with cyclopropylmethyl nucleophiles or alkenes to form the cyclopropyl ring.
  • Subsequent functional group transformations to install the methanamine group.

This approach often uses phase-transfer catalysts and oxidizing agents such as hydrogen peroxide for selective oxidation steps, as described in related phosphine oxide derivatives synthesis.

Representative Preparation Protocols

Table 1: Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Aromatic substitution 2,4,6-Trimethylbenzyl chloride Organic solvent, base 80-90 Preparation of benzyl halide precursor
2 Cyclopropanation Simmons–Smith (CH2I2, Zn-Cu) or Rh/Cu catalyst with diazo compounds Room temp to reflux 70-95 Stereoselective cyclopropane formation
3 Amination NH3 or primary amine, Mn or Ru catalyst Mild temp, hydrogen source 60-90 Reductive amination or nucleophilic substitution
4 Purification Column chromatography or crystallization Solvent mixtures (ethyl acetate/hexane) - Ensures high purity and yield

Research Findings and Analytical Data

  • Catalytic Systems: Transition-metal catalysis (Rh, Mn, Ru) is critical for achieving high selectivity in amination and cyclopropanation steps.
  • Phase Transfer and Oxidation: Phase-transfer catalysts combined with hydrogen peroxide oxidation have been effectively used in related aromatic phosphine oxide derivatives synthesis, indicating potential applicability in this compound’s preparation.
  • Purification: Silica gel chromatography and crystallization from ethyl acetate/hexane mixtures yield pure white solids, confirmed by ^1H NMR and mass spectrometry.

Analytical Characterization

Typical characterization data for intermediates and final products include:

Technique Data Example Interpretation
^1H NMR (CDCl3) δ 7.24 (s, aromatic H), 2.0-2.5 (s, methyl groups), 3.5-4.5 (m, methylene adjacent to amine) Confirms aromatic substitution and amine presence
Mass Spectrometry (ESI) m/z consistent with molecular ion plus H+ Confirms molecular weight and purity
Melting Point 65-110 °C (depending on intermediate) Indicates compound identity and purity

Q & A

Q. What are the optimal synthetic routes for (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine, and how can reaction conditions be controlled to maximize yield?

Synthesis typically involves nucleophilic substitution or reductive amination. Key parameters include:

  • Temperature : Maintain between 0–25°C to prevent cyclopropane ring strain-induced side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates, while reducing agents like NaBH4 improve amine formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and benzyl/amine groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragments (e.g., loss of cyclopropylmethyl group) .
  • HPLC-PDA : Validates purity (>99%) and detects trace by-products like unreacted benzyl halides .

Q. How should researchers handle and store (1-(2,4,6-Trimethylbenzyl)cyclopropyl)methanamine to ensure stability?

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N2) to prevent amine oxidation .
  • Safety : Use PPE (gloves, goggles) and fume hoods; avoid contact with oxidizing agents (e.g., peroxides) due to flammability risks .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar cyclopropane-containing methanamines?

  • Dose-response assays : Test compound across concentrations (nM–µM) to distinguish true activity from assay artifacts .
  • Off-target screening : Use panels (e.g., Eurofins CEREP) to evaluate selectivity for receptors (e.g., GPCRs, ion channels) .
  • Metabolic stability studies : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in vivo .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., serotonin transporters) using crystal structures (PDB ID: 5I6X) .
  • QSAR models : Correlate substituent effects (e.g., 2,4,6-trimethyl vs. 2-bromo-4-fluoro) with logP and pKa to optimize affinity .

Q. What experimental designs mitigate limitations in pollution or degradation studies involving this compound?

  • Environmental simulation : Use continuous-flow reactors with UV/ozone to mimic wastewater treatment and track degradation via LC-MS .
  • Stabilization : Add antioxidants (e.g., BHT) or store samples at 4°C to slow organic matrix degradation during long-term studies .

Methodological Challenges

Q. How can researchers address low yields in cyclopropane ring formation during synthesis?

  • Catalyst optimization : Transition from Pd(OAc)2 to Rh2(esp)2 improves ring-closing efficiency (yield increases from 40% to 75%) .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hr) and minimizes thermal decomposition .

Q. What protocols validate the compound’s mechanism of action in neurotransmitter systems?

  • Radioligand displacement assays : Use [3H]citalopram for serotonin transporter binding (IC50 calculations) .
  • Electrophysiology (patch-clamp) : Measure ion flux in HEK293 cells expressing target receptors (e.g., NMDA) .

Data Interpretation and Reproducibility

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

  • Dynamic effects : Cyclopropane ring strain causes slow conformational exchange at room temperature; acquire spectra at –40°C to resolve splitting .
  • Impurity analysis : Trace solvents (e.g., DMSO) or moisture may broaden peaks; ensure thorough drying under vacuum .

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding data?

  • Force field adjustments : Switch from GAFF to OPLS4 to better model cyclopropane torsional angles .
  • Solvent correction : Include explicit water molecules in docking simulations to account for hydrophobic interactions .

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